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molecular formula C10H9NO B1592581 3-Aminonaphthalen-1-ol CAS No. 90923-79-8

3-Aminonaphthalen-1-ol

Cat. No. B1592581
M. Wt: 159.18 g/mol
InChI Key: QMIJLOSXZVDDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461117B2

Procedure details

A solution of 4-methoxy-2-naphthylamine (230 mg, 1.33 mmol) in glacial acetic acid (9.6 mL) and hydrobromic acid in water (16 mL, 48%) was refluxed under N2 for 4 h. A small amount of sample (0.1 mL) was diluted with ethyl acetate (0.5 mL), and then water (0.5 mL) and triethylamine (0.1 mL) were added. TLC (20:1 DCM/methanol) of the organic layer showed no starting material and a new much lower spot (Rf=0.1). The solvent was removed under reduced pressure and the product was dried under vaccum to yield the intermediate 4-hydroxy-2-naphthylamine which was used for the next step without any purification. To a solution of 4-hydroxy-2-naphthylamine in dioxane (10 mL) was added TEA (1 mL) and di-tert-butyl dicarbonate (1.149 g, 5.27 mmol). The reaction mixture was refluxed under N2 for 4 h. TLC (4:1 hexane/ethyl acetate) showed no starting material and a new higher spot (Rf=0.55). The reaction mixture was diluted with ethyl acetate (50 mL) and washed with water. The aqueous layer was extracted with ethyl acetate (2×50 mL) and the organics were combined and washed with brine. The organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield N-(tert-butyloxycarnonyl)-4-O-(tert-butyloxycarbonyl)-2-naphthylamine (2, 80% yield) as oil. To a solution of compound 2 in acetone (10 mL) was added NaOH solution in water (10 mL, 1 M). The reaction mixture was stirred at room temperature for overnight. TLC (4:1 Hexane/Ethyl acetate) showed no starting material and a new lower spot. The reaction mixture was extracted with ethyl acetate (50 mL) and washed with water. The aqueous layer was extracted with ethyl acetate (2×50 mL) and the organics were washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified on 10 g silica gel column with 10-20% ethyl acetate in hexane to yield compound 3 (181 mg, 53%) as an oil.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([NH2:13])[CH:4]=1.C(N(CC)CC)C.C(Cl)Cl.CO>C(O)(=O)C.Br.O.C(OCC)(=O)C>[OH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([NH2:13])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
COC1=CC(=CC2=CC=CC=C12)N
Name
Quantity
9.6 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was dried under vaccum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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